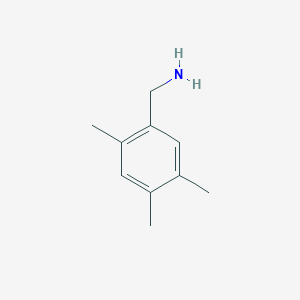

1-(2,4,5-Trimethylphenyl)methanamine

Beschreibung

1-(2,4,5-Trimethylphenyl)methanamine is a primary amine featuring a benzylamine backbone substituted with three methyl groups at the 2-, 4-, and 5-positions of the aromatic ring. This substitution pattern confers unique steric and electronic properties, distinguishing it from other aryl methanamine derivatives.

Eigenschaften

CAS-Nummer |

72221-85-3 |

|---|---|

Molekularformel |

C10H15N |

Molekulargewicht |

149.23 g/mol |

IUPAC-Name |

(2,4,5-trimethylphenyl)methanamine |

InChI |

InChI=1S/C10H15N/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,6,11H2,1-3H3 |

InChI-Schlüssel |

PDHGIVRQQZJDAA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1C)CN)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-(2,4,5-Trimethylphenyl)methanamin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 2,4,5-Trimethylbenzaldehyd mit Ammoniak oder einer Aminquelle unter reduktiven Aminierungsbedingungen. Die Reaktion erfordert typischerweise ein Reduktionsmittel wie Natriumcyanoborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff.

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion von 1-(2,4,5-Trimethylphenyl)methanamin großtechnische reduktive Aminierungsverfahren umfassen. Diese Verfahren sind auf hohe Ausbeute und Reinheit optimiert und verwenden häufig Durchflussreaktoren und fortschrittliche Reinigungstechniken, um die Qualität des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(2,4,5-Trimethylphenyl)methanamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Nitroso- oder Nitroverbindungen zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um sekundäre oder tertiäre Amine zu bilden.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung, Sulfonierung oder Halogenierung.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.

Substitution: Nitrierung mit Salpetersäure und Schwefelsäure, Sulfonierung mit Schwefeltrioxid und Halogenierung mit Halogenen wie Chlor oder Brom.

Hauptprodukte, die gebildet werden:

Oxidation: Nitroso- oder Nitroderivate.

Reduktion: Sekundäre oder tertiäre Amine.

Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig vom verwendeten Reagenz.

Wissenschaftliche Forschungsanwendungen

1-(2,4,5-Trimethylphenyl)methanamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.

Medizin: Erforscht für seine potenzielle Verwendung in der Arzneimittelentwicklung und als Baustein für Pharmazeutika.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(2,4,5-Trimethylphenyl)methanamin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und verschiedene biochemische Pfade beeinflussen. Die genauen molekularen Ziele und Pfade, die beteiligt sind, können je nach Kontext der Anwendung variieren.

Ähnliche Verbindungen:

1-(2,4,5-Trimethylphenyl)ethanon: Eine verwandte Verbindung mit einer Ketongruppe anstelle eines Amins.

2,4,5-Trimethylbenzaldehyd: Der Aldehydvorläufer, der bei der Synthese von 1-(2,4,5-Trimethylphenyl)methanamin verwendet wird.

2,4,5-Trimethylanilin: Ein Anilinderivat mit ähnlichen Strukturmerkmalen.

Einzigartigkeit: 1-(2,4,5-Trimethylphenyl)methanamin ist aufgrund seines spezifischen Substitutionsschemas am aromatischen Ring und der Anwesenheit der Methanamingruppe einzigartig.

Wirkmechanismus

The mechanism of action of 1-(2,4,5-trimethylphenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns and Electronic Effects

The following table compares key structural analogs of 1-(2,4,5-Trimethylphenyl)methanamine:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) increase the amine’s basicity and lipophilicity compared to methoxy analogs, which may reduce solubility in polar solvents .

- Heterocyclic vs. Benzene Systems : Thiazole or triazole substituents introduce nitrogen atoms, altering electronic properties and enabling coordination with metals or biomolecules .

Physicochemical Properties and Reactivity

Boiling/Melting Points and Solubility

While direct data for this compound are unavailable, inferences can be drawn from analogs:

Reactivity

- Amine Reactivity : The primary amine group in this compound can participate in nucleophilic reactions (e.g., Schiff base formation), similar to other methanamine derivatives .

- Steric Effects : Ortho-methyl groups may hinder reactions at the aromatic ring (e.g., electrophilic substitution) compared to para-substituted analogs.

Common Routes for Aryl Methanamines

- Reductive Amination : Aryl aldehydes or ketones reacted with ammonia or amines under catalytic hydrogenation .

- Carbodiimide-Mediated Coupling : Used for imidazole- and thiazole-containing analogs (e.g., 1-(1H-imidazol-2-yl)methanamine) .

- Azide-Alkyne Cycloaddition : Applied to triazole derivatives (e.g., (1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine) .

Pharmaceutical Intermediates

Energetic Materials

Hazard Profiles

Biologische Aktivität

1-(2,4,5-Trimethylphenyl)methanamine, also known as 2,4,5-trimethylphenylmethanamine, is an organic compound with the molecular formula CHN. It is characterized by a methanamine group attached to a 2,4,5-trimethylphenyl moiety. This compound has garnered attention in various fields including medicinal chemistry and biochemistry due to its potential biological activities and applications as a pharmaceutical intermediate.

The compound has notable chemical properties that influence its biological activity:

| Property | Value |

|---|---|

| CAS Number | 72221-85-3 |

| Molecular Weight | 149.23 g/mol |

| IUPAC Name | (2,4,5-trimethylphenyl)methanamine |

| InChI | InChI=1S/C10H15N/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,6,11H2,1-3H3 |

| SMILES | CC1=CC(=C(C=C1C)CN)C |

The biological activity of this compound is largely dependent on its interaction with various biological targets. It is hypothesized that the compound may interact with enzymes or receptors involved in critical biochemical pathways. The specific mechanism can vary based on the context of its application in biological systems.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : Investigations have shown potential for this compound to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic effects in conditions such as diabetes or obesity.

- Pharmaceutical Applications : As a building block in drug development, it has been utilized in synthesizing pharmaceuticals targeting various diseases.

Case Studies

Several case studies have explored the biological activity of similar compounds and their implications:

-

Case Study on Enzyme Interaction :

- A study examined the effects of structurally related amines on enzyme activity in vitro. Results indicated that certain derivatives could significantly inhibit enzyme function at specific concentrations.

- Implications for drug design were discussed, highlighting the importance of structural modifications to enhance efficacy and selectivity.

-

Antioxidant Properties Evaluation :

- Research focused on assessing the antioxidant capacity of various trimethylphenyl derivatives. Results showed that compounds with similar structures demonstrated significant free radical scavenging activity.

- This study suggests potential applications in developing nutraceuticals aimed at reducing oxidative damage.

Research Findings

Recent findings from high-throughput screening (HTS) databases provide insights into the bioactivity of this compound:

| Database | Unique Compounds | Experimental Data Types |

|---|---|---|

| ChEMBL | 1,592,191 | Bioactivity data from HTS assays |

| PubChem | >60M | Comprehensive bioactivity data |

| BindingDB | 529,618 | Protein-small molecule interactions |

These databases indicate a wealth of information regarding the interactions and biological effects of similar compounds, which can be leveraged for further research into this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.